Di-O-methylcurvularin, (+/-)-
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Overview
Description
Di-O-methylcurvularin, (+/-)-, is a naturally occurring compound known for its unique chemical structure and biological activities It belongs to the class of macrolide antibiotics and is derived from the fungal species Curvularia
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-O-methylcurvularin, (+/-)-, typically involves the condensation of 3,5-dimethoxyphenylacetic acid with 7-oxo-octanoic acid . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the macrolide ring structure. The process may also involve several purification steps, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods: Industrial production of Di-O-methylcurvularin, (+/-)-, is less common due to the complexity of its synthesis. advancements in fermentation technology have enabled the large-scale production of this compound using genetically modified strains of Curvularia. These strains are optimized to produce higher yields of the compound under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions: Di-O-methylcurvularin, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the macrolide ring, potentially leading to new analogs with unique properties.
Substitution: Substitution reactions, particularly at the methoxy groups, can yield a variety of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Di-O-methylcurvularin, (+/-)-. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
Di-O-methylcurvularin, (+/-)-, has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is used to investigate fungal metabolism and secondary metabolite production.
Medicine: Di-O-methylcurvularin, (+/-)-, exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical structure is explored for the development of new materials and biocatalysts.
Mechanism of Action
The mechanism of action of Di-O-methylcurvularin, (+/-)-, involves its interaction with specific molecular targets within cells. The compound is known to inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the elongation of peptide chains. This action disrupts cellular processes, leading to the antimicrobial and anticancer effects observed in various studies.
Comparison with Similar Compounds
Di-O-methylcurvularin, (+/-)-, can be compared with other macrolide antibiotics such as erythromycin and azithromycin. While all these compounds share a macrolide ring structure, Di-O-methylcurvularin, (+/-)-, is unique due to its specific methoxy substitutions and fungal origin. Similar compounds include:
Erythromycin: A widely used antibiotic with a similar macrolide structure but different functional groups.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Tacrolimus: An immunosuppressant with a macrolide structure, used in organ transplantation.
Di-O-methylcurvularin, (+/-)-, stands out due to its distinct chemical modifications and potential for novel therapeutic applications.
Properties
IUPAC Name |
13,15-dimethoxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-7-5-4-6-8-15(19)18-13(10-17(20)23-12)9-14(21-2)11-16(18)22-3/h9,11-12H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYHCBRIKZWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17899-75-1 |
Source
|
Record name | Di-O-methylcurvularin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017899751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DI-O-METHYLCURVULARIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHI1308VKC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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